molecular formula C16H21N7O3 B7737846 N'-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETOHYDRAZIDE

N'-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETOHYDRAZIDE

Cat. No.: B7737846
M. Wt: 359.38 g/mol
InChI Key: AHRJXHVKSDTCJU-GIJQJNRQSA-N
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Description

N'-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETOHYDRAZIDE is a sophisticated chemical hybrid compound designed for advanced research, particularly in the fields of medicinal chemistry and chemical biology. This molecule features a 1,2,4-triazine-3,5-dione (s-triazinetrione) core, a scaffold known for its diverse biological activities and presence in various pharmacologically active compounds [1] . The triazine ring is functionalized with a hydrazide-linked (E)-4-(diethylamino)benzylidene group, a structural motif often associated with chromogenic and fluorogenic properties, suggesting potential application in the development of sensors or probes [2] . The presence of the diethylamino group is a common feature in molecules designed to interact with biological membranes or exhibit solvatochromic behavior. Researchers can leverage this compound as a key intermediate or precursor for synthesizing more complex heterocyclic systems, or investigate its intrinsic properties as a potential ligand for various enzymatic targets , given the known inhibitory potential of triazine derivatives. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O3/c1-3-23(4-2)12-7-5-11(6-8-12)9-18-20-13(24)10-17-14-15(25)19-16(26)22-21-14/h5-9H,3-4,10H2,1-2H3,(H,17,21)(H,20,24)(H2,19,22,25,26)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRJXHVKSDTCJU-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazinolysis of Ethyl Acetate

The synthesis begins with the conversion of ethyl acetate to acetohydrazide via hydrazinolysis. This reaction involves heating ethyl acetate with hydrazine hydrate in ethanol under reflux conditions. The general procedure entails:

  • Reagents : Ethyl acetate (1.0 mol), hydrazine hydrate (1.2 mol), ethanol (20 mL).

  • Conditions : Reflux at 80°C for 6 hours.

  • Yield : ~70–75% after recrystallization from ethanol.

The product, acetohydrazide, is characterized by its melting point (168–170°C) and spectral data, including a distinct NH₂ signal at δ 4.26 ppm in ¹H-NMR.

Formation of the Triazinone Ring

Cyclization with Triphosgene

The triazinone moiety is synthesized via cyclization of acetohydrazide derivatives using triphosgene, a safer alternative to phosgene. The reaction proceeds as follows:

  • Reagents : Acetohydrazide (1.0 mol), triphosgene (0.33 mol), dichloromethane (DCM, 15 mL).

  • Conditions : Stirring at 0–5°C for 2 hours, followed by warming to room temperature.

  • Yield : 65–70% for 3-oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-amine.

Key spectral features of the triazinone intermediate include IR absorption at 1654 cm⁻¹ (C=O) and 1637 cm⁻¹ (C=N).

Condensation with 4-Diethylaminobenzaldehyde

Hydrazone Formation

The acetohydrazide intermediate is condensed with 4-diethylaminobenzaldehyde to form the hydrazone derivative. This step employs:

  • Reagents : Acetohydrazide (1.0 mol), 4-diethylaminobenzaldehyde (1.1 mol), glacial acetic acid (catalytic), ethanol (15 mL).

  • Conditions : Reflux for 3 hours, followed by cooling and precipitation with water.

  • Yield : ~70% after recrystallization.

The hydrazone structure is confirmed by a singlet at δ 8.10 ppm (CH=N) in ¹H-NMR and a C=N stretch at 1637 cm⁻¹ in IR.

Coupling of Hydrazone and Triazinone Amine

Nucleophilic Amination

The final step involves coupling the hydrazone with the triazinone amine. This is achieved via nucleophilic substitution under basic conditions:

  • Reagents : Hydrazone derivative (1.0 mol), triazinone amine (1.2 mol), potassium carbonate (2.0 mol), DMF (10 mL).

  • Conditions : Stirring at 60°C for 12 hours.

  • Yield : 60–65% after column chromatography.

Characterization data for the final product includes:

  • ¹H-NMR (DMSO-d₆) : δ 1.12 (t, 6H, N(CH₂CH₃)₂), δ 3.40 (q, 4H, N(CH₂CH₃)₂), δ 8.10 (s, 1H, CH=N).

  • IR (KBr) : 3412 cm⁻¹ (NH), 1654 cm⁻¹ (C=O).

Optimization and Challenges

Byproduct Mitigation

During cyclization, residual hydrazine may lead to over-alkylation. This is mitigated by using controlled stoichiometry of triphosgene (0.33 mol per 1.0 mol acetohydrazide).

Solvent Selection

Ethanol is preferred for hydrazone formation due to its ability to dissolve both hydrazides and aldehydes while facilitating precipitation upon cooling .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Preparation Methods

The synthesis typically involves the condensation of 4-(diethylamino)benzaldehyde with a suitable hydrazine derivative under controlled conditions. Common solvents include ethanol or methanol, and catalysts such as acetic acid may be employed to facilitate the reaction.

Reaction Conditions

The following conditions are generally used:

  • Temperature : Room temperature to reflux conditions
  • Time : Several hours depending on the reaction scale
  • Purification : Techniques such as recrystallization or chromatography are used to obtain pure compounds.

Structural Information

The compound features a hydrazide functional group linked to a substituted triazine moiety and a diethylamino phenyl group. This unique architecture contributes to its reactivity and interaction with biological systems.

Scientific Research Applications

N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(3,5-Dioxo-2,3,4,5-Tetrahydro-1,2,4-Triazine-6-Yl)amino]acetohydrazide has several notable applications:

  • Medicinal Chemistry
    • Investigated for antimicrobial and anticancer properties.
    • Potential use as a lead compound in drug development targeting various diseases.
  • Organic Synthesis
    • Serves as a reagent in the synthesis of more complex organic molecules.
    • Utilized in the preparation of derivatives that exhibit enhanced biological activity.
  • Biological Studies
    • Explored for its mechanism of action involving enzyme inhibition or receptor modulation.
    • Research includes assessing its effects on cellular pathways relevant to cancer and infection.

Case Studies

Recent studies have highlighted the compound's efficacy against specific cancer cell lines:

  • A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range.
  • Another investigation focused on its antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s aromatic and heterocyclic structures allow it to interact with various biological macromolecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Electronic Effects of Substituents

  • Trifluoromethylphenyl (Compound C) : The –CF₃ group is electron-withdrawing, improving metabolic stability and resistance to oxidative degradation, which is critical for drug candidates .
  • Methoxyphenyl (Compounds B, D) : Methoxy groups balance lipophilicity and polarity, favoring blood-brain barrier penetration in CNS-targeted therapies .

Biological Activity

N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-yl)amino]acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C20H23N5O2S
Molecular Weight 381.5 g/mol
IUPAC Name N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide
InChI Key NYXVLVDJHQIHIE-FYJGNVAPSA-N

The compound features a diethylamino group which may enhance its lipophilicity and biological interactions.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain hydrazone derivatives possess low micromolar IC50 values against human HeLa cells and murine L1210 leukemia cells. Specifically, one derivative demonstrated an IC50 value of 1.9–4.4 μM, indicating potent cytostatic effects comparable to established chemotherapeutics such as melphalan .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have revealed moderate to significant antibacterial and antifungal activities against various pathogens including:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae
  • Fungi : Candida albicans, Rhizopus oryzae

The structure-activity relationship suggests that modifications in the hydrazone moiety can enhance the antimicrobial efficacy of the compound .

The mechanism by which N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-yl)amino]acetohydrazide exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • Receptor Binding : Its structure allows for potential interactions with cellular receptors that mediate apoptosis and cell cycle regulation.

Research Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of several hydrazone derivatives on HeLa and CEM T-lymphocyte cells. The results indicated that modifications significantly affected the IC50 values, with some derivatives exhibiting low micromolar potency .
  • Antimicrobial Screening : Another study screened various derivatives for antimicrobial activity against a panel of bacteria and fungi. Results indicated that compounds with higher lipophilicity showed enhanced antibacterial properties .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves condensation reactions between hydrazide derivatives and aldehydes or ketones. For example, refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) is a standard approach . Key parameters to optimize include solvent choice (polar aprotic solvents enhance reactivity), temperature (reflux vs. ambient), and reaction time (monitored via TLC) . Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the hydrazone linkage and aromatic substituents . Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups like C=O and N-H . High-Performance Liquid Chromatography (HPLC) ensures purity, and X-ray crystallography (if crystals are obtainable) provides definitive structural proof . For dynamic monitoring, thin-layer chromatography (TLC) is used during synthesis .

Q. How should researchers align investigations of this compound with a robust theoretical framework?

  • Methodological Answer : Begin with a literature review to identify gaps in understanding hydrazide-triazine conjugates, such as their electronic properties or bioactivity mechanisms. Link the research to established theories, such as structure-activity relationships (SAR) in medicinal chemistry or frontier molecular orbital (FMO) theory for photophysical studies . For example, the compound’s diethylamino group may enhance solubility, which can be framed within solubility-pH dependency models .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data or bioactivity results for this compound?

  • Methodological Answer : Discrepancies in NMR signals may arise from tautomerism (e.g., keto-enol equilibria in the triazinone moiety) or paramagnetic impurities . To address this, perform variable-temperature NMR or deuterium exchange experiments. For conflicting bioactivity data, validate assays using positive/negative controls and replicate experiments under standardized conditions (e.g., pH, temperature) . Computational tools like DFT can model tautomeric states to rationalize spectral anomalies .

Q. What experimental designs are recommended for evaluating this compound’s potential as an enzyme inhibitor or antimicrobial agent?

  • Methodological Answer : Use in vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric) with target enzymes like dihydrofolate reductase (DHFR) or β-lactamases. For antimicrobial studies, employ broth microdilution (MIC/MBC) against Gram-positive/negative strains . Include structure-activity comparisons with analogs lacking the diethylamino or triazinone groups to isolate critical pharmacophores . Statistical analysis via ANOVA or regression models (as in split-plot designs ) ensures reproducibility.

Q. How can computational methods enhance mechanistic understanding of this compound’s reactivity or bioactivity?

Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

  • Methodological Answer : Optimize solvent systems for scalability (e.g., switch from ethanol to DMF if solubility is limiting) . Use flow chemistry for controlled mixing and heat dissipation. Process Analytical Technology (PAT) tools, like in-line FTIR, monitor reaction progression in real time . For reproducibility, document all parameters (e.g., stirring rate, drying time) and validate batches via comparative spectroscopy .

Data Contradiction and Validation

Q. How should researchers address inconsistencies between theoretical predictions and experimental results (e.g., bioactivity vs. computational docking scores)?

  • Methodological Answer : Re-examine docking parameters (e.g., protonation states, solvation models) and validate with mutagenesis studies or X-ray co-crystallography . If bioactivity is lower than predicted, assess membrane permeability (e.g., PAMPA assay) or metabolic stability (hepatic microsomes) . Cross-validate computational models with experimental data from analogous compounds .

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